molecular formula C6H2BrClF3N B1524670 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine CAS No. 823222-22-6

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine

Cat. No. B1524670
CAS RN: 823222-22-6
M. Wt: 260.44 g/mol
InChI Key: BWXSEIVHZVWQFZ-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrClF3N . It has a molecular weight of 260.44 . This compound is used as a building block in the synthesis of various agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method involves the iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” includes a pyridine ring with bromo, chloro, and trifluoromethyl substituents .


Chemical Reactions Analysis

Trifluoromethylpyridines are used in various chemical reactions due to their unique physicochemical properties . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

“3-Bromo-5-chloro-2-(trifluoromethyl)pyridine” is a solid with a melting point of 28-32 °C . It has a density of 1.8±0.1 g/cm3 and a boiling point of 210.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 41.9±0.3 cm3 .

Scientific Research Applications

Metalations and Functionalizations

3-Bromo-5-chloro-2-(trifluoromethyl)pyridine has been studied for its ability to undergo metalations and functionalizations. Research by Cottet et al. (2004) explored regioexhaustive functionalization, converting chloro- and bromo-(trifluoromethyl)pyridines into various carboxylic acids. This showcases the compound's versatility in chemical synthesis, especially in creating derivatized pyridines with potential applications in pharmaceuticals and agrochemicals (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Spectroscopic and Optical Studies

Vural and Kara (2017) conducted comprehensive spectroscopic studies on 5-Bromo-2-(trifluoromethyl)pyridine. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, they characterized its structure. Their research aids in understanding the electronic and structural properties of the compound, which is essential for its application in material science and molecular engineering (Vural & Kara, 2017).

Logistic Flexibility in Preparation

Another study by Cottet and Schlosser (2004) highlighted the logistical flexibility in preparing isomeric halopyridinecarboxylic acids from compounds like 3-bromo-5-chloro-2-(trifluoromethyl)pyridine. Their work suggests efficient pathways to synthesize complex organic compounds, which could be crucial in developing new drugs or agrochemicals (Cottet & Schlosser, 2004).

Synthesis of Pyrazolo[1,5‐a]Pyridines

Greszler and Stevens (2009) used 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, in the synthesis of Pyrazolo[1,5‐a]Pyridines. This research demonstrates the utility of halogenated pyridines in synthesizing heterocyclic compounds, which are a significant class of compounds in medicinal chemistry (Greszler & Stevens, 2009).

Deprotonative Coupling

Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, including those with trifluoromethyl groups. This study contributes to the understanding of how such compounds can react under certain conditions, providing insights for chemical synthesis and drug design (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

Trifluoromethylpyridines, including “3-Bromo-5-chloro-2-(trifluoromethyl)pyridine”, are expected to find many novel applications in the future due to their unique properties . They are becoming an increasingly important research topic as the number of applications for these compounds continues to grow .

properties

IUPAC Name

3-bromo-5-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSEIVHZVWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697355
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823222-22-6
Record name 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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